molecular formula C15H18ClN5O6 B12394973 3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside

3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside

Cat. No.: B12394973
M. Wt: 399.78 g/mol
InChI Key: FAQUJDRYWBDRAM-PODXTCKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside typically involves the acetylation and methylation of a purine nucleoside precursor. The reaction conditions often include the use of acetic anhydride and methyl iodide in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation and methylation of the desired positions on the nucleoside molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties. For example, oxidation can lead to the formation of spiroiminodihydantoin and imidazolone derivatives .

Scientific Research Applications

3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and interferes with their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its ability to target indolent lymphoid malignancies sets it apart from other similar compounds, making it a valuable tool in cancer research and treatment .

Properties

Molecular Formula

C15H18ClN5O6

Molecular Weight

399.78 g/mol

IUPAC Name

[(2R,4S,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20)/t8-,10?,11+,14-/m1/s1

InChI Key

FAQUJDRYWBDRAM-PODXTCKDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C

Origin of Product

United States

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